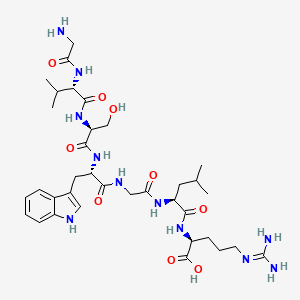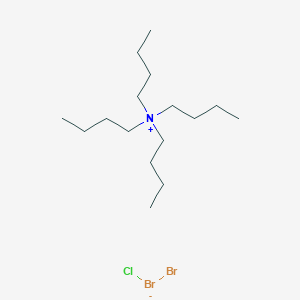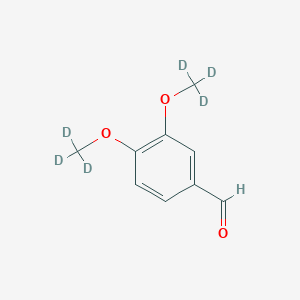
1,3-Dipalmitoyl-2-chloropropanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in various biochemical and pharmacological studies . Its molecular formula is C35H62D5ClO4, and it has a molecular weight of 592.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipalmitoyl-2-chloropropanediol-d5 typically involves the reaction of 3-chloro-1,2-propanediol with palmitic acid. The process generally includes the following steps :
Esterification: 3-chloro-1,2-propanediol reacts with palmitic acid in the presence of a catalyst to form 3-chloro-1,2-propanediol palmitate.
Deuterium Labeling: The compound is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with additional steps to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dipalmitoyl-2-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Esterification and Hydrolysis: The ester bonds can be formed or broken under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are often used.
Hydrolysis: Acidic or basic conditions can facilitate the breaking of ester bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding alcohols and acids .
Aplicaciones Científicas De Investigación
1,3-Dipalmitoyl-2-chloropropanediol-d5 is used in a variety of scientific research applications, including:
Pharmacokinetics: As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolism of drugs.
Biochemical Studies: It serves as a tracer in biochemical pathways to understand the dynamics of lipid metabolism.
Medical Research: It is used in the development of new drugs and therapies by providing insights into drug behavior and interactions.
Industrial Applications: It is used in the synthesis of other complex molecules and in quality control processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol-d5 involves its role as a tracer. By replacing hydrogen atoms with deuterium, researchers can track the compound through various biochemical pathways using techniques like mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of drugs .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dipalmitoyl-2-chloropropanediol: The non-deuterated form of the compound.
2-Chloro-1,3-propanediol: A related compound with similar chemical properties.
Uniqueness
1,3-Dipalmitoyl-2-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C35H67ClO4 |
|---|---|
Peso molecular |
592.4 g/mol |
Nombre IUPAC |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
Clave InChI |
IBJIXNLLGSRECE-YYRBTATQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


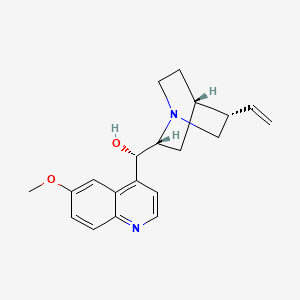
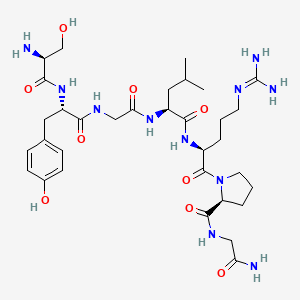
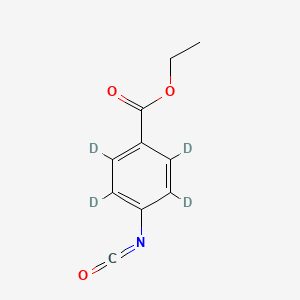


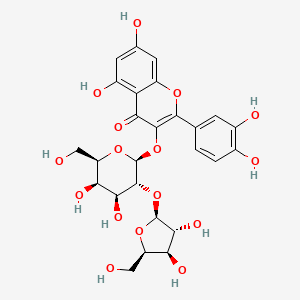
![tetrapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-(carboxylatomethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12395005.png)
![4-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12395006.png)
![N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395012.png)

